Cas no 97465-70-8 ((6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione)
97465-70-8 structure
Product Name:(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
CAS-Nr.:97465-70-8
MF:C18H16O5
MW:312.316645622253
CID:1991431
PubChem ID:5321620
Update Time:2025-07-19
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- Tanshindiol B
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-
- (6R,7S)-6,7,8,9-Tetrahydro-6,7-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- DTXSID101317754
- FS-7541
- 97465-70-8
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-(-)-
- SCHEMBL14417701
- HY-123903
- CHEMBL3287733
- AKOS040762394
- CS-0086791
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- BDBM50017291
- DA-67923
- (6R)-6,7,8,9-Tetrahydro-6beta,7beta-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-7H,8H,9H-phenanthro[1,2-b]furan-10,11-dione
- (-)-TANSHINDIOL B
- G89240
- (6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
-
- Inchi: 1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1
- InChI-Schlüssel: RTKDBIDPGKCZJS-KPZWWZAWSA-N
- Lächelt: O[C@]1(C)C2C=CC3C4=C(C(C)=CO4)C(C(C=3C=2CC[C@@H]1O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 312.09977361g/mol
- Monoisotopenmasse: 312.09977361g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 546
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 87.7Ų
Experimentelle Eigenschaften
- Farbe/Form: Red powder
- Dichte: 1.436±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,24 g/l) (25°C),
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83300-5mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)- |
97465-70-8 | ,HPLC≥95% | 5mg |
¥3928.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5096-5 mg |
Tanshindiol B |
97465-70-8 | 98% | 5mg |
¥ 4,940 | 2023-07-10 | |
| TargetMol Chemicals | TN5096-1 mL * 10 mM (in DMSO) |
Tanshindiol B |
97465-70-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5040 | 2023-09-15 | |
| TargetMol Chemicals | TN5096-5mg |
Tanshindiol B |
97465-70-8 | 5mg |
¥ 4940 | 2024-07-19 | ||
| Aaron | AR01P59C-5mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6,7-dihydroxy-1,6-dimethyl-, (6R,7S)-(-)- |
97465-70-8 | 98% | 5mg |
$811.00 | 2025-02-13 | |
| TargetMol Chemicals | TN5096-1 ml * 10 mm |
Tanshindiol B |
97465-70-8 | 1 ml * 10 mm |
¥ 5040 | 2024-07-19 |
(6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione Verwandte Literatur
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Tanshinone, Isotanshinone und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Tanshinone, Isotanshinone und Derivate
97465-70-8 ((6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz